molecular formula C5H6BrN3OS B11876337 2-Bromo-5-methylthiazole-4-carbohydrazide

2-Bromo-5-methylthiazole-4-carbohydrazide

Cat. No.: B11876337
M. Wt: 236.09 g/mol
InChI Key: LPOIQOVZJNGFHG-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole-4-carbohydrazide is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom at the 2-position, a methyl group at the 5-position, and a carbohydrazide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the reaction with hydrazine or a hydrazine derivative to form the carbohydrazide group .

Industrial Production Methods

Industrial production methods for 2-Bromo-5-methylthiazole-4-carbohydrazide may involve scalable processes that ensure high yield and purity. These methods often utilize cost-effective starting materials and optimized reaction conditions to achieve efficient production. The process may include steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylthiazole-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-5-methylthiazole-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiazole-4-carbohydrazide involves its interaction with molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The carbohydrazide group may also play a role in binding to specific targets, thereby influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methylthiazole-4-carbohydrazide is unique due to the presence of both the bromine atom and the carbohydrazide group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C5H6BrN3OS

Molecular Weight

236.09 g/mol

IUPAC Name

2-bromo-5-methyl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C5H6BrN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10)

InChI Key

LPOIQOVZJNGFHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)NN

Origin of Product

United States

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